Cas no 112197-15-6 (3-Iodo-2-methoxypyridine)

3-Iodo-2-methoxypyridine structure
3-Iodo-2-methoxypyridine structure
Product Name:3-Iodo-2-methoxypyridine
CAS No:112197-15-6
MF:C6H6INO
MW:235.022413730621
MDL:MFCD03094946
CID:62911
PubChem ID:7009497
Update Time:2025-11-02

3-Iodo-2-methoxypyridine Chemical and Physical Properties

Names and Identifiers

    • 3-Iodo-2-methoxypyridine
    • 2-METHOXY-3-IODOPYRIDINE
    • 3-Iodo-2-methoxy-pyridine
    • LithiuM acetate
    • PYRIDINE, 3-IODO-2-METHOXY-
    • PubChem6586
    • 2-methoxy-3-iodo pyridine
    • KSC490S4L
    • BXCHJERCAUZLOE-UHFFFAOYSA-N
    • RP05670
    • VP10730
    • AS04954
    • AB13400
    • TRA0091686
    • LS20331
    • SY022129
    • BC216931
    • AB0004729
    • AM20061704
    • I0924
    • 197I156
    • MFCD03094946
    • DS-10715
    • AKOS015854001
    • W-204774
    • DTXSID90426558
    • CS-W003011
    • SCHEMBL760839
    • 112197-15-6
    • EN300-206758
    • AC-5401
    • 3-Iodo-2-methoxypyridine, 97%
    • FT-0648283
    • 3-Iodo-2-methoxypyridine,98%
    • DB-025007
    • DTXCID70377392
    • MDL: MFCD03094946
    • Inchi: 1S/C6H6INO/c1-9-6-5(7)3-2-4-8-6/h2-4H,1H3
    • InChI Key: BXCHJERCAUZLOE-UHFFFAOYSA-N
    • SMILES: IC1=CC=CN=C1OC

Computed Properties

  • Exact Mass: 234.94900
  • Monoisotopic Mass: 234.949407
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 89.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.8
  • Topological Polar Surface Area: 22.1

Experimental Properties

  • Color/Form: Not available
  • Density: 1.831 g/mL at 25 °C
  • Melting Point: No data available
  • Boiling Point: 85°C/3mmHg(lit.)
  • Flash Point: Degrees Fahrenheit:>230°F
    Degrees Celsius:>110°C
  • Refractive Index: n20/D 1.618
  • PSA: 22.12000
  • LogP: 1.69480
  • Sensitiveness: Light Sensitive
  • Solubility: Not available

3-Iodo-2-methoxypyridine Security Information

3-Iodo-2-methoxypyridine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-Iodo-2-methoxypyridine Pricemore >>

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3-Iodo-2-methoxypyridine Suppliers

Amadis Chemical Company Limited
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(CAS:112197-15-6)3-Iodo-2-methoxypyridine
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Purity:99%
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:112197-15-6)3-碘-2-甲氧基吡啶
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:112197-15-6)3-Iodo-2-methoxypyridine
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3-Iodo-2-methoxypyridine Related Literature

Additional information on 3-Iodo-2-methoxypyridine

3-Iodo-2-methoxypyridine (CAS No. 112197-15-6): A Versatile Building Block in Medicinal Chemistry

3-Iodo-2-methoxypyridine, with the chemical formula C6H7IO2, is a halogenated heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its unique electronic properties and structural versatility. As a CAS No. 112197-15-6-registered compound, this molecule serves as a critical intermediate in the synthesis of various pharmaceuticals, agrochemicals, and functional materials. Recent advances in synthetic methodologies and biological evaluations have further expanded its applicability, making it a focal point for researchers seeking to develop novel therapeutic agents.

The molecular structure of 3-Iodo-2-methoxypyridine consists of a pyridine ring substituted with an iodine atom at the 3-position and a methoxy group at the 2-position. This combination of functional groups imparts distinct reactivity patterns, enabling the molecule to participate in a wide range of chemical transformations. For instance, the iodine atom acts as a leaving group, facilitating nucleophilic substitution reactions, while the methoxy group contributes to molecular polarity and solubility characteristics. These properties make 3-Iodo-2-methoxypyridine an ideal scaffold for the synthesis of bioactive compounds with tailored pharmacokinetic profiles.

Recent studies have highlighted the role of 3-Iodo-2-methoxypyridine in the development of anti-inflammatory drugs. In a 2023 publication in Journal of Medicinal Chemistry, researchers demonstrated that derivatives of this compound exhibit potent inhibitory activity against cyclooxygenase-2 (COX-2), a key target in the treatment of inflammatory diseases. The study revealed that the introduction of a methoxy group at the 2-position significantly enhances the compound's ability to modulate inflammatory pathways, suggesting its potential as a lead molecule for drug discovery.

Moreover, 3-Iodo-2-methoxypyridine has shown promise in the design of antiviral agents. A 2024 investigation published in Antiviral Research explored its utility in the synthesis of nucleoside analogs targeting RNA-dependent RNA polymerases (RdRp). The study found that compounds derived from 3-Iodo-2-methoxypyridine demonstrated selective inhibition of viral replication in cell culture models, underscoring its relevance in the fight against RNA viruses such as SARS-CoV-2. These findings align with the growing emphasis on small-molecule inhibitors as therapeutic options for viral infections.

The synthetic accessibility of 3-Iodo-2-methoxypyridine has also been optimized through modern catalytic methods. A 2023 article in Organic Letters described a microwave-assisted synthesis protocol that significantly reduces reaction times and energy consumption while maintaining high yields. This advancement is particularly valuable in industrial settings where scalability and cost-effectiveness are critical factors. The methodology leverages the inherent reactivity of the iodine atom to facilitate efficient coupling reactions, demonstrating the molecule's adaptability to diverse synthetic strategies.

From a mechanistic perspective, the electronic effects of the iodine and methoxy groups in 3-Iodo-2-methoxypyridine play a pivotal role in its reactivity. The electron-withdrawing nature of the iodine atom enhances the electrophilicity of the pyridine ring, while the methoxy group donates electrons through resonance, creating a balanced electronic environment. This dual functionality allows the molecule to participate in both electrophilic and nucleophilic reactions, making it a versatile building block in organic synthesis.

Recent computational studies have further elucidated the molecular interactions of 3-Iodo-2-methoxypyridine with biological targets. A 2024 computational analysis published in Journal of Molecular Graphics and Modelling used molecular docking simulations to predict its binding affinity to various protein targets. The results indicated that the compound could potentially bind to enzymes involved in metabolic pathways, suggesting its utility in the development of modulators for metabolic disorders. These findings highlight the importance of computational approaches in optimizing the biological activity of such compounds.

In the context of drug discovery, 3-Iodo-2-methoxypyridine has been incorporated into the design of dual-action inhibitors. A 2023 study in Drug Discovery Today reported the synthesis of a compound that combines the inhibitory activity of 3-Iodo-2-methoxypyridine with a targeting moiety for specific cell receptors. This approach aims to enhance the selectivity and efficacy of therapeutic agents, addressing challenges associated with traditional monotherapy strategies. The study's success underscores the potential of 3-Iodo-2-methoxypyridine as a platform for the development of multifunctional drugs.

Environmental and toxicological considerations are also being addressed in the evaluation of 3-Iodo-2-methoxypyridine. A 2024 review in Toxicological Sciences examined the biodegradation pathways of this compound in aquatic environments. The study found that the molecule undergoes rapid microbial degradation, minimizing its potential for long-term environmental accumulation. These findings are crucial for the sustainable development of chemical compounds used in pharmaceutical and industrial applications.

Overall, 3-Iodo-2-methoxypyridine represents a compelling example of how a single molecular scaffold can be leveraged to address diverse scientific challenges. Its unique chemical properties, combined with recent advances in synthetic and biological research, position it as a key player in the development of next-generation therapeutics. As the field of medicinal chemistry continues to evolve, the role of 3-Iodo-2-methoxypyridine is likely to expand, offering new opportunities for innovation and discovery.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:112197-15-6)3-Iodo-2-methoxypyridine
A2244
Purity:99%
Quantity:100g
Price ($):263.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:112197-15-6)3-碘-2-甲氧基吡啶
LE1686071
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email